1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-14(13-9-25-17-4-2-1-3-12(13)17)8-19-18(22)20-11-5-6-15-16(7-11)24-10-23-15/h1-7,9,14,21H,8,10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSOLGSGJOPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment 1: 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine
Synthesis begins with functionalization of benzo[b]thiophene at the 3-position. Friedel-Crafts acylation introduces a ketone group, followed by asymmetric reduction using Noyori’s (R)-BINAP-Ru catalyst to install the chiral secondary alcohol with >99% enantiomeric excess (ee). Subsequent conversion to the amine is achieved via Staudinger reaction or reductive amination, though the latter risks over-reduction.
Fragment 2: Benzo[d]dioxol-5-yl Isocyanate
Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as the starting material. Nitration followed by catalytic hydrogenation yields the primary amine, which is treated with triphosgene to generate the isocyanate in situ. Alternatively, carbonyldiimidazole (CDI) activates the amine as an imidazolide intermediate, enabling urea formation under mild conditions.
Urea Bond Formation: Methodologies and Optimization
Carbodiimide-Mediated Coupling
A widely adopted approach involves activating the benzo[d]dioxol-5-yl amine with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of diisopropylethylamine (DIPEA). The ethanolamine fragment is added dropwise to the activated carbamate in tetrahydrofuran (THF), achieving 65–72% yields after 12–24 hours.
Representative Procedure
- Dissolve benzo[d]dioxol-5-yl amine (1.0 equiv) in anhydrous THF under N₂.
- Add TBTU (1.2 equiv) and DIPEA (3.0 equiv) at 0°C, stir for 30 minutes.
- Introduce 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine (1.1 equiv) and warm to room temperature.
- Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica chromatography (80% EtOAc/hexane).
Phosgene-Free Isocyanate Route
To avoid hazardous phosgene, the benzo[d]dioxol-5-yl amine is treated with triphosgene (0.33 equiv) in dichloromethane (DCM) at −10°C. The resultant isocyanate is reacted directly with the ethanolamine derivative, yielding 58–64% of the urea product.
CDI-Activated Urea Synthesis
Carbonyldiimidazole (CDI) offers a safer alternative for urea formation. The benzo[d]dioxol-5-yl amine (1.0 equiv) and CDI (1.2 equiv) react in THF to form an imidazolide intermediate, which couples with the ethanolamine in tert-butanol at 80°C (45–50% yield).
Stereochemical Control and Resolution
The secondary alcohol in the ethanolamine fragment necessitates enantioselective synthesis. Noyori asymmetric hydrogenation of a benzo[b]thiophen-3-yl ketone precursor using (S)-BINAP-RuCl₂ achieves >99% ee, as demonstrated in aporphine alkaloid syntheses. Diastereomeric resolution via chiral column chromatography (Chiralpak IA, 90:10 hexane/isopropanol) further ensures optical purity.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms regiochemistry:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, thiophene-H), 6.95 (s, 1H, dioxole-H), 5.10 (br s, 1H, NH), 4.75 (m, 1H, CH-OH), 3.40 (m, 2H, CH₂-NH).
- ¹³C NMR: δ 158.2 (urea C=O), 147.5 (dioxole-O), 126.8 (thiophene-C).
High-resolution mass spectrometry (HRMS) validates molecular integrity: [M+H]⁺ calc. 385.1054, found 385.1056.
Comparative Analysis of Synthetic Routes
The TBTU method offers superior yields but requires stringent anhydrous conditions. CDI activation, while lower-yielding, is preferable for large-scale synthesis due to reduced toxicity.
Challenges and Mitigation Strategies
- Regioselectivity: Competing N-alkylation during urea formation is minimized by using a 10% excess of the ethanolamine fragment.
- Epimerization: The chiral alcohol’s configuration is preserved by avoiding acidic conditions during workup.
- Byproduct Formation: Biuret derivatives are suppressed by maintaining low temperatures (−10°C) during isocyanate generation.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[b]thiophene and benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12)
- Structure : Replaces the benzo[b]thiophen-3-yl-hydroxyethyl group with a 3-chlorobenzoyl substituent.
- Synthesis : Prepared via reaction of 3,4-methylenedioxyaniline with 3-chlorobenzoylisocyanate in tetrahydrofuran (THF), yielding 44% pure product after filtration .
- Key Data :
- Differentiation: The absence of a hydroxyethyl chain and sulfur-containing aromatic ring reduces hydrogen-bonding capacity and electronic effects compared to the target compound.
1-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
- Structure : Incorporates a thiadiazole ring bearing the methylenedioxyphenyl group and a 4-methoxyphenyl substituent .
- Differentiation: The thiadiazole core introduces rigidity and nitrogen-rich heteroaromaticity, which may enhance metabolic resistance compared to the target compound’s flexible hydroxyethyl linker.
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one
- Structure: A propenone derivative with a methylenedioxyphenyl group and fluorophenyl substituent, synthesized via Claisen-Schmidt condensation (84% yield) .
- Key Data :
- Molecular weight: 286.26 g/mol.
- Appearance: Yellow solid.
Comparative Data Table
Key Observations
Structural Impact on Pharmacokinetics :
- The hydroxyethyl linker in the target compound may improve solubility compared to purely aromatic analogs (e.g., compound 12 in ).
- Benzo[b]thiophene’s sulfur atom could enhance binding to cysteine-rich enzyme active sites, a feature absent in chlorobenzoyl or thiadiazole derivatives.
Synthetic Accessibility: Urea derivatives like compound 12 are synthesized under mild conditions (room temperature, 1 hour) , whereas propenones require condensation reactions at elevated temperatures . The target compound’s synthesis would likely involve multi-step coupling of the hydroxyethyl-benzo[b]thiophene intermediate with methylenedioxyaniline.
Spectroscopic Validation :
- $^{1}\text{H NMR}$ and MS are standard for confirming urea derivatives, as demonstrated for compound 12 . Similar methods would apply to the target compound.
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic compound notable for its potential therapeutic applications, particularly in oncology and pharmacology. This compound features a benzo[b]thiophene moiety and a benzo[d][1,3]dioxole structure, both of which are associated with various biological activities. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 346.38 g/mol
- CAS Number: 2034408-45-0
- Functional Groups: Urea, Hydroxyethyl, Benzo[b]thiophene, Benzo[d][1,3]dioxole
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from benzo[b]thiophene and incorporating the hydroxyethyl group through a series of reactions with halogenated compounds followed by urea formation. The methods used often aim for high yield and purity under controlled conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[b]thiophene and benzo[d][1,3]dioxole derivatives. For instance:
- Cytotoxicity Assays: The compound was evaluated against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Results indicated significant cytotoxic effects with IC50 values comparable or superior to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition: The compound exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is pivotal in tumor growth and proliferation.
- Apoptosis Induction: Annexin V-FITC assays demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest: Analysis revealed that the compound causes significant alterations in cell cycle progression, leading to G0/G1 phase arrest.
Case Studies
In a recent case study focusing on the synthesis and biological evaluation of similar compounds, researchers synthesized several derivatives based on the benzo[b]thiophene structure. Among these derivatives, some exhibited strong antitumor activity in vitro, emphasizing the importance of structural modifications in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
